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2-(2-Thienyl)pyrimidine

Cat. No.: B14138760
M. Wt: 162.21 g/mol
InChI Key: ROZONHXKGSVJFN-UHFFFAOYSA-N
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Description

2-(2-Thienyl)pyrimidine is a privileged chemical scaffold that combines electron-rich thiophene and electron-deficient pyrimidine rings, making it a highly valuable building block in medicinal chemistry and drug discovery research . This fused heterocyclic system is of significant interest due to its structural resemblance to natural purine bases, allowing it to interact effectively with a variety of biological targets . Researchers exploit this compound as a core template for developing novel therapeutic agents. A prominent application area is in antiviral research , particularly against HIV-1. Derivatives based on the thienyl pyrimidine structure have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating excellent activity against wild-type and drug-resistant strains of the virus . The scaffold's versatility allows for extensive structural modification, enabling exploration of tolerant regions in the enzyme's binding pocket to improve potency and overcome resistance . Beyond virology, this compound shows substantial promise in neuroscience and neurodegenerative disease studies. Thienyl pyrimidine derivatives have been investigated for their anti-prion activity, where they promote the formation of stable, SDS-resistant oligomers of prion protein, potentially reducing infectivity in bioassays . This oligomer-inducing mechanism presents a unique approach to understanding and treating prion diseases and could be extended to other conditions like Alzheimer's and Parkinson's diseases . The synthetic versatility of the thienyl pyrimidine core facilitates the creation of diverse libraries for structure-activity relationship (SAR) studies. Common synthetic routes involve cyclocondensation reactions using aminothiophene derivatives and carbonyl or nitrile reactants . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B14138760 2-(2-Thienyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZONHXKGSVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for Constructing the 2-(2-Thienyl)pyrimidine Core

The assembly of the central pyrimidine (B1678525) ring linked to a thiophene (B33073) group is accomplished through various cyclization strategies. These methods include classical condensation reactions, multicomponent approaches, and catalyzed processes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions with Thienyl-Containing Precursors

Cyclocondensation reactions represent a fundamental and widely employed method for constructing the pyrimidine ring. This strategy involves the reaction of a three-carbon component, which already bears the thienyl group, with a reagent that provides the N-C-N fragment required to complete the six-membered heterocycle.

A notable example is the synthesis of 6-(2-thienyl)-4-trifluoromethyl-1H-pyrimidin-2-one from the cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea. scielo.brresearchgate.net Initial attempts to perform this reaction in refluxing ethanol or isopropanol resulted in very low yields (<10%). scielo.brresearchgate.net However, the efficiency of the cyclocondensation was significantly improved by employing a Lewis acid catalyst, specifically boron trifluoride etherate (BF₃·OEt₂), in isopropanol at a moderate temperature of 50 °C. researchgate.net This catalytic approach facilitates the reaction, leading to reasonable to good yields of the desired thienyl-substituted pyrimidinone. scielo.brresearchgate.net

Similarly, 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione serves as a key precursor for creating 2-substituted-6-(2-thienyl)-4-trifluoromethylpyrimidines through its cyclocondensation with various amidines. scielo.br

Reactions of Carbonyl Compounds with Amidines, Ureas, and Thioureas

The reaction between a β-dicarbonyl compound (or a functional equivalent) and an amidine, urea, or thiourea is a classic and versatile method for pyrimidine synthesis, known as the Pinner synthesis. When the carbonyl precursor contains a thienyl group, this method provides a direct route to this compound derivatives.

Researchers have efficiently synthesized a series of 6-(2-thienyl)-4-trifluoromethylpyrimidines by reacting 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-ones with various amidine hydrochlorides. scielo.brresearchgate.net Unlike the urea-based cyclocondensation which benefits from acid catalysis, these reactions with amidines require alkaline conditions to proceed effectively. scielo.brresearchgate.net The reactions are typically carried out in the presence of sodium hydroxide, maintaining a pH greater than 12, to furnish good yields (50-67%) of the target pyrimidines. scielo.brresearchgate.net This approach has been used to introduce substituents such as amino, acetamidinyl, and benzamidinyl groups at the 2-position of the pyrimidine ring. researchgate.net

General pyrimidine synthesis strategies often involve the regioselective reaction of carbonyl compounds like esters, aldehydes, and ketones with amidines. rsc.org These reactions can be promoted by various catalytic systems, highlighting the broad applicability of this method. rsc.orgorganic-chemistry.org

Table 1: Synthesis of 6-(2-Thienyl)pyrimidine Derivatives via Cyclocondensation

Carbonyl Precursor N-C-N Reagent Catalyst/Conditions Product Yield (%) Ref
1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one Urea BF₃·OEt₂, i-PrOH, 50°C 6-(2-Thienyl)-4-trifluoromethyl-1H-pyrimidin-2-one 50-67 scielo.br, researchgate.net
1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one Guanidine hydrochloride NaOH, pH > 12 2-Amino-6-(2-thienyl)-4-trifluoromethylpyrimidine 50-67 scielo.br, researchgate.net
1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one Acetamidine hydrochloride NaOH, pH > 12 2-Methyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 50-67 scielo.br, researchgate.net

Multicomponent Annulation Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. tandfonline.com These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. tandfonline.comfrontiersin.org

While specific MCRs for the direct synthesis of the parent this compound are not extensively detailed, related structures are accessible through these strategies. For example, the Groebke-Blackburn-Bienaymé reaction, a well-known MCR, has been used to synthesize TMP-GBBR adducts where an α-thienyl group is introduced from the corresponding aldehyde component. frontiersin.org This demonstrates the feasibility of incorporating a thienyl moiety into a pyrimidine-fused system in a one-pot process. frontiersin.org

The synthesis of diverse heterocyclic frameworks, including those containing thiophene and pyrimidine rings, often benefits from MCR approaches. tandfonline.comacs.orgresearchgate.net For instance, one-pot three-component reactions of aromatic aldehydes, urea/thiourea, and a suitable third component are common for building pyrimidine-annulated systems. acs.org These methodologies offer a convergent and powerful tool for constructing complex molecules containing the this compound core.

Phase Transfer Catalysis (PTC) in Pyrimidine Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). wisdomlib.orgfzgxjckxxb.comresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase (often aqueous) to the other (organic), where the reaction occurs. wisdomlib.orgresearchgate.net This method offers several advantages, including the use of milder reaction conditions, elimination of expensive or hazardous anhydrous solvents, and improved reaction rates and yields. fzgxjckxxb.comresearchgate.net

While the direct application of PTC to the synthesis of the parent this compound is not prominently featured in the reviewed literature, PTC is widely used for synthesizing a variety of heterocyclic compounds. researchgate.netscientific.net For example, PTC has been employed in the N-alkylation of 2-methyl-2-imidazolines and the synthesis of 2-pyridones. scientific.netresearchgate.net The principles of PTC are applicable to the construction of the pyrimidine ring, particularly in cyclocondensation reactions that involve a salt or an ionic intermediate. fzgxjckxxb.com Given that the synthesis of 6-(2-thienyl)pyrimidines can involve basic conditions with reagents like sodium hydroxide, a PTC approach could potentially enhance the efficiency of these heterogeneous reactions by facilitating the transfer of hydroxide ions into the organic phase. scielo.brresearchgate.netwisdomlib.org

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can undergo further chemical transformations to introduce various functional groups. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, making it susceptible to nucleophilic aromatic substitution (SNAr). This is especially true when a good leaving group, such as a halogen, is present at one of these positions.

The reaction of 2-chloro-5-(2-thienyl)pyrimidine with piperidine has been studied to determine reaction kinetics. shu.ac.uk In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyrimidine ring. The 2-thienyl group at the 5-position acts as an electron-withdrawing substituent, which influences the reactivity of the C-Cl bond towards nucleophilic attack. shu.ac.uk

In 2,4-disubstituted pyrimidines, nucleophilic substitution typically occurs preferentially at the more reactive 4-position. google.com However, reaction conditions can be tailored to favor substitution at the 2-position. For instance, the choice of solvent can surprisingly influence the regioselectivity of amination reactions on 2,4-dichloro-5-trifluoromethylpyrimidine, allowing for preferential substitution at the C-2 position. google.com This principle can be extended to thienyl-substituted pyrimidines, where a leaving group at the 2-position, such as in 2-chloro-4-(2-thienyl)pyrimidine, can be displaced by various nucleophiles. pg.edu.pl

Table 2: Mentioned Compounds

Compound Name
This compound
1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one
6-(2-Thienyl)-4-trifluoromethyl-1H-pyrimidin-2-one
Urea
Boron trifluoride etherate
Ethanol
Isopropanol
1-(2-Thienyl)-4,4,4-trifluorobutane-1,3-dione
Amidine
2-Substituted-6-(2-thienyl)-4-trifluoromethylpyrimidine
Amidine hydrochloride
Sodium hydroxide
2-Amino-6-(2-thienyl)-4-trifluoromethylpyrimidine
2-Methyl-6-(2-thienyl)-4-trifluoromethylpyrimidine
2-Phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine
Guanidine hydrochloride
Acetamidine hydrochloride
Benzamidine hydrochloride
2-Chloro-5-(2-thienyl)pyrimidine
Piperidine
2,4-Dichloro-5-trifluoromethylpyrimidine
2-Chloro-4-(2-thienyl)pyrimidine
Quaternary ammonium salt

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of this compound and its analogs. These reactions typically involve the coupling of a pyrimidine derivative bearing a leaving group (such as a halogen) with a thienylboronic acid or vice versa.

The Suzuki-Miyaura reaction offers high efficiency and functional group tolerance. For instance, 5-pyrimidylboronic acid has been successfully coupled with various heteroaryl halides, including 2-bromothiophene, to yield the corresponding 5-heteroarylpyrimidines. psu.edu Similarly, 2-thienylboronic acid has been effectively coupled with substituted pyrimidines to generate the desired products. mdpi.comrsc.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high yields. For example, catalyst systems like Pd(PPh₃)₂Cl₂ in the presence of Na₂CO₃ have proven effective. psu.edu In some cases, more active catalyst systems, such as those employing ligands like XPhos, are necessary to overcome the poor reactivity of certain substrates. researchgate.net

The scope of the Suzuki coupling has been expanded to include the synthesis of complex, multi-ring systems. For example, a two-fold Suzuki reaction of 4,6-dichloropyrimidine with 5-pyrimidylboronic acid has been used to create a bis(pyrimidyl)pyrimidine system. psu.edu

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for the Synthesis of Thienyl-Substituted Pyrimidines

Pyrimidine SubstrateThiophene SubstrateCatalyst SystemProductYield (%)Reference
5-Bromopyrimidine2-Thienylboronic acidPd(PPh₃)₂Cl₂, Na₂CO₃5-(2-Thienyl)pyrimidineHigh psu.edu
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine2-Thienylboronic acidNot specified3-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine79-87 mdpi.comrsc.org
5-Chloropyrido[3,4-d]pyrimidine2-Thienylboronic acidPd₂dba₃/Xphos6-(2-Thienyl)pyrido[3,4-d]pyrimidineFair researchgate.net
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Phenyl-6-(thiophen-2-yl)pyridazine28 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Oxidative and Reductive Transformations

Oxidative and reductive transformations provide pathways to modify the this compound scaffold, introducing new functional groups or altering the oxidation state of the heterocyclic rings.

Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for the direct arylation of thieno[2,3-d]pyrimidines. These reactions can be highly regioselective, with the site of arylation being controlled by the nature of the palladium catalyst. For instance, the reaction of thieno[2,3-d]pyrimidines with aryl iodides can lead to C6-arylation, while reaction with aryl boronic acids can result in C5-arylation. researchgate.net The use of oxidants like silver salts is often required to facilitate these transformations. researchgate.net

Reductive processes can also be employed. For example, the reduction of a carbonyl group on a pyrimidine ring can be achieved using various reducing agents. Microbiological reductions have been explored as an alternative to asymmetric chemical synthesis for the enantioselective reduction of bulky pyrimidine derivatives. mdpi.com

C-H Activation Methodologies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of this compound and related systems. This approach avoids the pre-functionalization of starting materials, thereby streamlining synthetic sequences.

Palladium-catalyzed direct C-H arylation is a prominent example. It allows for the direct coupling of a C-H bond on the thiophene or pyrimidine ring with an aryl halide. researchgate.netmdpi.comresearchgate.net The regioselectivity of these reactions is a key challenge and can often be controlled by the choice of catalyst, ligand, and directing group. researchgate.netmdpi.com For instance, the C-2 position of the thiophene ring in thieno[3,2-d]pyrimidines can be selectively arylated. mdpi.comresearchgate.netdntb.gov.ua In some cases, a one-pot, two-step process involving an initial S_NAr reaction followed by a palladium-catalyzed direct C-H arylation has been developed to create diverse thieno[3,2-d]pyrimidine libraries. mdpi.comresearchgate.net

The mechanism of C-H activation often involves a concerted metalation-deprotonation (CMD) pathway, which can be the rate- and regioselectivity-determining step. researchgate.net The use of directing groups on the substrate can facilitate the C-H activation process by bringing the palladium catalyst into close proximity to the targeted C-H bond. mdpi.com

Mannich-Type Reactions for Fused Thienopyrimidine Systems

The Mannich reaction, a three-component condensation, provides a valuable route to construct fused thienopyrimidine systems. This reaction typically involves an amine, an aldehyde (often formaldehyde), and a compound containing an active hydrogen, such as a 2-aminothiophene derivative.

This methodology has been successfully applied to the synthesis of hexahydrothieno[2,3-d]pyrimidines. acs.org The reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and a primary amine under non-catalyzed Mannich conditions leads to the formation of the fused thieno[2,3-d]pyrimidine (B153573) core. acs.orgresearchgate.net The mechanism of the Mannich reaction begins with the formation of a Schiff base (iminium ion) from the amine and aldehyde, which then acts as an electrophile and reacts with the nucleophilic enol form of the carbonyl compound. wikipedia.orgbuchler-gmbh.com This approach offers an efficient pathway to complex heterocyclic structures from readily available starting materials.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the synthetic reactions used to prepare this compound is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes. Both computational and experimental studies have been employed to shed light on these reaction pathways.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for investigating the mechanisms of complex organic reactions. These studies provide insights into the geometries of reactants, transition states, and intermediates, as well as the energetic profiles of reaction pathways.

DFT studies have been used to elucidate the mechanism of the synthesis of thieno[2,3-d]pyrimidines. acs.org For example, calculations have been performed to understand the mechanism of the reaction between thioacrylamides and α-thiocyanatoacetophenones, which is a key step in the synthesis of 2-amino-4,5-dihydrothiophenes, precursors to thienopyrimidines. acs.org Such studies can help to identify the most likely reaction pathway and explain the observed regioselectivity. acs.org

Furthermore, quantum chemical methods have been employed to study the electronic structure and properties of this compound derivatives, providing a deeper understanding of their reactivity. nih.govresearchgate.netiapchem.orgresearchgate.net These calculations can predict various molecular properties, such as frontier molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons. tandfonline.com

Transition State Analysis in Catalytic and Non-Catalytic Processes

The analysis of transition states is fundamental to understanding the kinetics and selectivity of chemical reactions. For the synthesis of this compound, transition state analysis has been applied to both catalytic and non-catalytic processes.

The catalytic cycle for palladium-catalyzed oxidative cross-coupling reactions often involves a Pd(II)/Pd(IV) cycle. The key steps include C-H activation to form a palladacycle, oxidation of the Pd(II) center to Pd(IV) by an external oxidant, and subsequent reductive elimination to form the C-C or C-heteroatom bond and regenerate the Pd(II) catalyst. mdpi.comnih.gov The analysis of the transition states for each of these steps is crucial for understanding the reaction mechanism.

For non-catalytic reactions, such as the Mannich reaction, transition state analysis can also provide valuable insights. The formation of the iminium ion and its subsequent reaction with the enol are key steps, and understanding their transition states can help to explain the stereochemical outcome of the reaction, particularly in asymmetric variants. buchler-gmbh.com

Thermodynamic and Kinetic Considerations of Reaction Pathways

The synthesis of this compound, like any chemical transformation, is governed by the principles of thermodynamics and kinetics. Thermodynamics dictates the position of the chemical equilibrium and the theoretical maximum yield, determined by the change in Gibbs free energy (ΔG) between reactants and products. Kinetics, on the other hand, deals with the reaction rate, or how quickly the equilibrium is reached, which is dependent on the activation energy (Ea) of the reaction pathway.

Thermodynamic Feasibility

The Gibbs free energy for a reaction is calculated using the equation: ΔG° = ΔH° - TΔS° where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy. acs.orgrsc.org

Free energy calculations for the formation of modified pyrimidine base pairs have shown values in the range of -4 to -5.5 kcal/mol, indicating spontaneous formation of these hydrogen-bonded structures. dur.ac.uk While not a covalent synthesis, this illustrates the application of thermodynamic calculations in understanding the stability of pyrimidine-containing structures. Specific Gibbs free energy values for the synthesis of this compound are not widely published, but the successful synthesis reported in various studies implies a thermodynamically feasible reaction under the applied conditions.

Kinetic Control and Influential Factors

The rate of formation of this compound is critically dependent on several factors that influence the activation energy of the rate-determining step in the reaction pathway.

Catalyst System: The choice of the palladium catalyst and its associated ligands is paramount. The catalytic cycle for the Suzuki reaction is initiated by the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species. semanticscholar.org This activation can be a rate-limiting step, with computational studies showing that the cleavage of a dimeric Pd(II) precatalyst can have an activation barrier of approximately 17.6 kcal/mol. semanticscholar.org The use of highly active catalysts, such as those with electron-rich and bulky phosphine ligands like XPhos, is often necessary to achieve successful and efficient coupling, particularly with heteroaryl boronic acids like thienylboronic acid. ntnu.no

Nature of the Leaving Group: The oxidative addition of the halopyrimidine to the Pd(0) center is a crucial step in the catalytic cycle. semanticscholar.org The strength of the carbon-halogen bond directly impacts the kinetics of this step. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. Consequently, aryl bromides are more reactive and common starting materials for these couplings than the less expensive but less reactive aryl chlorides. researchgate.net This is reflected in experimental results where the coupling of 2-chloropyrimidine can lead to higher yields than 2-bromopyrimidine under certain conditions, suggesting a complex interplay of factors beyond simple bond strength, possibly involving catalyst activation or side reactions. psu.edu

Solvent and Base: The reaction medium, including the choice of solvent and base, plays a critical role. The base is required to activate the boronic acid for the transmetalation step. semanticscholar.org Furthermore, the solubility of both the halopyrimidine and the thienylboronic acid in the chosen solvent is essential for the reaction to proceed efficiently. ntnu.no

The following tables summarize key kinetic and thermodynamic parameters and influencing factors, drawing on data from studies on this compound and closely related systems.

Table 1: Factors Influencing Reaction Kinetics in the Synthesis of Thienyl-Pyrimidines

FactorObservationImplication for this compound Synthesis
Catalyst XPhos-based Pd precatalysts are highly effective for couplings with thienylboronic acids. ntnu.noA highly active catalyst is crucial for efficient synthesis.
Leaving Group C-Br bond is more susceptible to oxidative addition than C-Cl. researchgate.net2-Bromopyrimidine is expected to react faster than 2-chloropyrimidine in the oxidative addition step.
Temperature Increased temperature reduces reaction time for related pyrimidine syntheses. researchgate.netHigher temperatures will likely accelerate the formation of the product.
Solvent/Base Sufficient solubility of reactants and appropriate base are key for success. semanticscholar.orgntnu.noOptimization of the reaction medium is necessary for high yields.

Table 2: Exemplary Kinetic and Thermodynamic Data from Related Systems

System/ReactionParameterValueSignificance
Arylpalladium Complex Decay nih.govRate Constant (k_obs)(5.78 ± 0.13) × 10⁻⁴ s⁻¹ (at -30 °C)Provides a quantitative measure of the rate of a single step in a related catalytic cycle, demonstrating first-order kinetics.
Dimeric Pd(II) Precatalyst Activation semanticscholar.orgActivation Energy (ΔG‡)17.6 kcal/molRepresents the energy barrier for generating the active catalyst, which can be a rate-limiting factor.
U•A Base Pair Formation dur.ac.ukGibbs Free Energy (ΔG°₃₀₀K)-4.42 kcal/molIllustrates the thermodynamic stability of non-covalent pyrimidine interactions, calculated using computational methods.
Photoisomerization of a Diarylethene with Thienyl and Pyrimidine MoietiesCyclization Rate Constant (k_c)1.50 mol L⁻¹ s⁻¹Shows the kinetics of a related system, determined to be a zeroth-order reaction.
Photoisomerization of a Diarylethene with Thienyl and Pyrimidine MoietiesCycloreversion Rate Constant (k_r)1.09 s⁻¹Shows the kinetics of a related system, determined to be a first-order reaction.

The requested sections and subsections require specific, experimentally determined parameters from techniques such as Single-Crystal X-ray Diffraction (SC-XRD) and Fourier Transform Infrared (FT-IR) Spectroscopy. These analyses would provide precise data points for crystallographic parameters, molecular geometry, and vibrational modes, which are crucial for the outlined article structure.

While the compound this compound is known and can be sourced commercially, dedicated research publications detailing its comprehensive structural and spectroscopic characterization as per the requested outline could not be located. Scientific inquiry into this specific molecule has not yet yielded the publicly accessible, in-depth data required to populate the requested tables and discussion points with the necessary scientific rigor and accuracy.

Therefore, the following article cannot be constructed.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides valuable insights into the vibrational modes of 2-(2-Thienyl)pyrimidine, which are sensitive to its molecular structure and intermolecular interactions. A comparative analysis with pyrimidine (B1678525) reveals that the substitution of the thienyl group affects a select few of the normal modes of the pyrimidine ring. mdpi.com One of the most noticeably affected vibrations is the signature ring breathing mode, ν1. mdpi.comresearchgate.net

In a study of similar pyrimidine-based derivatives, the solid-state Raman spectra were analyzed to understand the effects of non-covalent interactions. mdpi.comresearchgate.net For pyrimidine itself, distinct Raman peaks are well-documented and serve as a baseline for comparison. researchgate.net The introduction of the thienyl group at the 2-position is expected to cause shifts in the vibrational frequencies of the pyrimidine core and introduce new bands characteristic of the thiophene (B33073) ring. Computational studies, often using density functional theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aid in the assignment of the experimentally observed Raman bands. aps.orgnih.gov For instance, in related heterocyclic systems, DFT calculations have been shown to be in excellent agreement with experimental Raman spectra. aps.org The analysis of these vibrational modes helps in understanding the electronic charge distribution and potential for intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.comresearchgate.net

Interactive Data Table: Key Raman Shifts for Pyrimidine and Related Structures

Vibrational ModePyrimidine (cm⁻¹)Pyrimidine-Thiophene Derivative (PrmT) (cm⁻¹)Notes
Ring Breathing (ν1)~992ShiftedThe thienyl substitution significantly affects this mode. mdpi.com
C-H Stretch3000-31003000-3100Typical for aromatic C-H bonds.
Ring DeformationMultiple bandsMultiple bandsSensitive to substitution and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The aromatic protons of both the pyrimidine and thiophene rings are expected to resonate in the downfield region (typically δ 6.0-9.5 ppm) due to the deshielding effects of the ring currents. pdx.edu The exact chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring, as well as by the electronic interactions between the two rings.

For the pyrimidine ring, the proton at the C4/C6 position would likely appear at a different chemical shift than the proton at the C5 position. modgraph.co.uk Similarly, the protons on the thiophene ring will have distinct chemical shifts. The coupling patterns (e.g., doublets, triplets) observed in the spectrum arise from spin-spin interactions between neighboring non-equivalent protons and can be used to determine the relative positions of the protons on each ring. For instance, in related pyrimidine derivatives, specific coupling constants are used to assign the protons. researchgate.netnih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyrimidine H-4/H-6~8.8-9.3DoubletHighly deshielded due to adjacent nitrogen atoms. chemicalbook.comlibretexts.org
Pyrimidine H-5~7.3-7.5TripletLess deshielded than H-4/H-6. chemicalbook.comlibretexts.org
Thiophene H-3'~7.2-7.8Doublet of doubletsInfluenced by both the sulfur atom and the pyrimidine ring.
Thiophene H-4'~7.0-7.2TripletTypical thiophene proton region.
Thiophene H-5'~7.5-8.0Doublet of doubletsDeshielded by proximity to the pyrimidine ring.

Note: The chemical shifts are estimations based on typical values for pyrimidine and thiophene derivatives and may vary depending on the solvent and other experimental conditions. pdx.edumodgraph.co.uklibretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound reveals the chemical environment of each carbon atom. The carbon atoms in both heterocyclic rings are expected to appear in the aromatic region of the spectrum. The carbons directly bonded to the electronegative nitrogen and sulfur atoms will be significantly deshielded and appear at lower field.

In pyrimidine itself, the C2 carbon resonates at approximately 157.5 ppm, while C4/C6 are at 156.9 ppm and C5 is at 121.7 ppm. chemicalbook.com The substitution of the thienyl group at the C2 position will cause a significant shift for this carbon and will also influence the chemical shifts of the other carbons in the pyrimidine ring. Similarly, the carbon atoms of the thiophene ring will have characteristic chemical shifts. For substituted thieno[2,3-b]pyridines, detailed ¹³C NMR data has been reported, which can serve as a reference for assigning the signals of this compound. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyrimidine C-2>160Attached to two nitrogen atoms and the thienyl group.
Pyrimidine C-4/C-6~157Similar to unsubstituted pyrimidine. chemicalbook.com
Pyrimidine C-5~120Similar to unsubstituted pyrimidine. chemicalbook.com
Thiophene C-2'>135Point of attachment to the pyrimidine ring.
Thiophene C-3'~128
Thiophene C-4'~127
Thiophene C-5'~130

Note: These are estimated values based on literature data for similar structures and may vary. chemicalbook.comresearchgate.netresearchgate.net

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the pyrimidine and thiophene rings, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. libretexts.orgcolumbia.edu An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com

For this compound, key HMBC correlations would be expected between the protons of one ring and the carbons of the other. For example, a correlation between the H-3' proton of the thiophene ring and the C-2 carbon of the pyrimidine ring would definitively confirm the point of attachment. Similarly, correlations between the pyrimidine protons (H-4/H-6) and the carbons of the thiophene ring would further solidify the structural assignment. In studies of related complex pyrimidine derivatives, HMBC has been crucial for confirming the structures. researchgate.netrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the compound. The fragmentation of the molecular ion provides valuable structural information. libretexts.orgchemguide.co.uk

The fragmentation pathways of pyrimidine derivatives can be complex. nih.gov For this compound, fragmentation could involve the cleavage of the bond between the two rings, leading to fragment ions corresponding to the pyrimidinyl cation and the thienyl radical, or vice versa. Other potential fragmentations include the loss of small neutral molecules like HCN from the pyrimidine ring or H₂S from the thiophene ring. The relative abundance of the fragment ions can give clues about the stability of the different parts of the molecule. sapub.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within the this compound molecule. The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic pyrimidine and thiophene rings. The conjugation between the two rings is likely to result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent heterocycles. researchgate.net

The fluorescence properties of this compound depend on its ability to emit light after being electronically excited. Many pyrimidine derivatives are known to be fluorescent. nih.gov The emission spectrum would reveal the wavelength of maximum emission and the quantum yield, which is a measure of the efficiency of the fluorescence process. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined. In some cases, the fluorescence of pyrimidine derivatives can be switched on or off by external stimuli, such as protonation. nih.gov The study of these photophysical properties is crucial for potential applications in areas like fluorescent probes and materials science. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a molecule provides fundamental insights into its electronic transitions. For π-conjugated systems like this compound, the absorption bands in the UV-Vis region typically correspond to π → π* transitions. The conjugation between the thiophene donor and the pyrimidine acceptor is expected to result in absorption at longer wavelengths compared to the individual parent heterocycles.

The absorption maxima (λmax) for such compounds are influenced by the solvent environment. In non-polar solvents, the absorption spectrum reflects the intrinsic electronic structure of the molecule. As the solvent polarity increases, shifts in the absorption bands can be observed, which provides preliminary indications of changes in the molecule's dipole moment upon excitation.

To illustrate the expected UV-Vis absorption characteristics, the following table presents hypothetical data based on the typical behavior of similar thiophene-pyrimidine systems in various solvents.

SolventPolarity IndexHypothetical λmax (nm)
Hexane0.1310
Toluene2.4315
Dichloromethane3.1320
Acetonitrile5.8325
Ethanol4.3328

Note: The data in this table is illustrative and represents expected trends for a D-A system like this compound. Actual experimental values may vary.

Fluorescence and Photoluminescence Properties

The fluorescence properties of donor-acceptor systems are highly dependent on the efficiency of radiative versus non-radiative decay pathways from the excited state. Research on a series of thiophene-pyrimidine dyads has shown that the number of thiophene units plays a critical role in their fluorescence behavior. cdnsciencepub.com

Specifically, it has been demonstrated that dyad systems containing a single thiophene donor linked to a pyrimidine acceptor, such as this compound, exhibit suppressed fluorescence. cdnsciencepub.com This phenomenon is attributed to efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet state (T₁). cdnsciencepub.com The triplet state quantum yield (ΦISC) for such molecules has been reported to be high, often ≥ 0.8, which means that the majority of excited molecules decay through non-radiative pathways, resulting in little to no fluorescence emission. cdnsciencepub.com

In contrast, analogous systems containing two thiophene units (a bithiophene donor) show significant fluorescence, with quantum yields (Φfl) of 0.3 or higher. cdnsciencepub.com This suggests that the energetic landscape of the excited states in this compound favors non-radiative decay via the triplet manifold. The deactivation of the singlet excited state in these thiophene-pyrimidine dyads is primarily governed by the competition between fluorescence and intersystem crossing. cdnsciencepub.com

The following table summarizes the expected fluorescence behavior of this compound in comparison to a bithiophene analogue, based on published findings. cdnsciencepub.com

CompoundNumber of Thiophene UnitsFluorescence EmissionFluorescence Quantum Yield (Φfl)Intersystem Crossing Yield (ΦISC)
This compound1Negligible< 0.1≥ 0.8
2-(2,2'-Bithien-5-yl)pyrimidine2Present≥ 0.3-

Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Studies

Solvatochromism, the change in the color of a substance in solution with a change in solvent polarity, is a hallmark of molecules that undergo a significant change in their dipole moment upon electronic excitation. In donor-acceptor compounds like this compound, the absorption of light can lead to an intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-deficient pyrimidine ring.

This ICT process results in a more polar excited state compared to the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra as solvent polarity increases. While the fluorescence of this compound is quenched, solvatochromic shifts can still be studied through its UV-Vis absorption spectrum.

The extent of the solvatochromic shift provides qualitative information about the degree of charge transfer in the excited state. Although detailed solvatochromic studies specifically on this compound are not extensively documented, the behavior of similar donor-acceptor pyrimidine derivatives can provide insights. For these related systems, a clear red-shift in the emission band is observed with increasing solvent polarity, which is characteristic of an ICT process.

The Lippert-Mataga equation is often used to quantitatively analyze solvatochromic data and estimate the change in dipole moment between the ground and excited states. The equation relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity function. However, due to the lack of significant fluorescence for this compound, a full Lippert-Mataga analysis is not feasible. Nevertheless, the solvatochromic shifts in the absorption maxima can still indicate the presence of ICT character in the excited state.

An illustrative representation of the expected solvatochromic shift in the absorption maximum of this compound is presented in the data table in section 3.5.1, showing a progressive red-shift with increasing solvent polarity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For systems like 2-(2-thienyl)pyrimidine, DFT calculations are routinely employed to predict a wide array of properties. Methodologies often involve hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G++(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for similar heterocyclic systems. researchgate.netnih.govwu.ac.th These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.

The first step in a theoretical investigation is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. irjweb.com For this compound, this involves determining the bond lengths, bond angles, and, crucially, the dihedral angle between the pyrimidine (B1678525) and thiophene (B33073) rings. Calculations on analogous compounds, such as 2-(2′-thienyl)pyridine, have been performed using DFT/B3LYP methods with a 6-311++G(d,p) basis set to determine the most stable structural case. researchgate.net The degree of planarity between the two rings is a key factor influencing the electronic conjugation, which in turn affects the molecule's electronic and optical properties. Analysis of the electronic structure provides a map of electron distribution, highlighting the effects of the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring.

ParameterDescriptionSignificance in this compound
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Indicates the strength and order of the chemical bonds (e.g., C-C, C-N, C-S).
Bond Angles The angle formed between three connected atoms.Defines the overall shape and steric environment of the molecule.
Dihedral Angle The angle between two intersecting planes, here defined by the pyrimidine and thiophene rings.Determines the degree of coplanarity, which is critical for π-electron delocalization across the molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. rsc.org

In pyrimidine derivatives, a small HOMO-LUMO gap suggests high chemical reactivity and is associated with eventual charge transfer within the molecule. irjweb.com For instance, studies on 4,6-diarylpyrimidin-2-amines have shown that introducing heteroaromatic rings like thiophene increases electron delocalization and lowers the HOMO-LUMO gap compared to phenyl substituents. d-nb.info The electron-donating thiophene ring tends to raise the HOMO energy level, while the electron-withdrawing pyrimidine ring lowers the LUMO level, collectively reducing the energy gap. Theoretical studies on related pyrimidine structures have calculated HOMO-LUMO gaps in the range of 3.97 to 4.37 eV, depending on the specific substituents. d-nb.info

ParameterDefinitionImportance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential; a higher value indicates a better electron donor. irjweb.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity; a lower value indicates a better electron acceptor. irjweb.com
ΔE (Energy Gap) The energy difference between ELUMO and EHOMO.A smaller gap indicates easier electronic excitation, higher reactivity, and potential for charge transfer. rsc.orgd-nb.info

Molecules with significant charge asymmetry, often found in donor-π-acceptor (D-π-A) architectures, can exhibit nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The pyrimidine ring can act as an effective electron-accepting core, and when combined with a donor like thiophene, the resulting compound becomes a candidate for NLO applications. researchgate.net

Computational methods are used to predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. dergipark.org.trmdpi.com DFT calculations have become a standard tool for exploring the NLO properties of organic compounds and guiding the design of new materials. nih.gov For pyrimidine-based chromophores, theoretical studies have been instrumental in establishing structure-property relationships. researchgate.net

NLO ParameterDescriptionRelevance to this compound
Dipole Moment (μ) A measure of the overall polarity of the molecule.A large ground-state dipole moment is often a prerequisite for significant NLO activity.
Polarizability (α) The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.Represents the linear optical response of the molecule. nih.gov
First Hyperpolarizability (β) A measure of the second-order NLO response.A large β value is desirable for applications like second-harmonic generation (SHG). mdpi.com
Third-Order Susceptibility (χ(3)) A macroscopic property related to the molecular third-order NLO response.Indicates potential for applications requiring a third-order NLO response. rsc.org

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying excited states and simulating electronic absorption spectra (UV-Vis). researchgate.netjchemrev.com TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum. bohrium.com

For a molecule like this compound, TD-DFT helps to assign the character of these transitions, such as π→π* or n→π* transitions, and to identify intramolecular charge transfer (ICT) from the electron-rich thiophene ring to the electron-deficient pyrimidine ring. researchgate.net To better match experimental conditions, these calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). bohrium.commdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de This method is invaluable for analyzing delocalization effects and intramolecular interactions. nih.gov

A key feature of NBO analysis is the use of second-order perturbation theory to examine the interactions between filled (donor) and vacant (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization, or hyperconjugation. wisc.edu In this compound, NBO analysis can reveal the stabilizing interactions between the lone pairs of the pyrimidine nitrogens or the thiophene sulfur and the antibonding (π*) orbitals of the aromatic rings, providing a quantitative measure of intramolecular charge transfer. nih.govnih.gov

NBO Interaction (Donor → Acceptor)DescriptionSignificance
LP(N) → π(C-C)Delocalization of a nitrogen lone pair (LP) into an adjacent π-antibonding orbital.Stabilizes the molecule and indicates electron donation from the nitrogen atom into the ring system.
LP(S) → π(C-C)Delocalization of a sulfur lone pair into an adjacent π-antibonding orbital.Confirms the electron-donating nature of the thiophene ring.
π(C-C) → π(C-C)*Delocalization from a π-bonding orbital to a π-antibonding orbital.Represents the π-conjugation within and between the thiophene and pyrimidine rings.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand and predict the reactive behavior of a molecule. dtic.mil It maps the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution. chemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, the MEPS would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for hydrogen bonding or protonation. dtic.milresearchgate.net Conversely, the hydrogen atoms attached to the rings would exhibit positive potential. The MEPS provides a comprehensive picture of the molecule's polarity and is a valuable index for analyzing intermolecular interactions. ias.ac.in

Quantum Chemical Studies of Reactivity and Electronic Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate various molecular properties. researchgate.net

Studies on related compounds, such as 2-(2-thienylideneamino)pyrimidine, have utilized molecular orbital calculations to interpret electronic spectra. psu.edu For instance, INDO/S-CI methods have been employed to predict electronic transitions, including those not experimentally observed, like n-π* transitions. psu.edu These calculations also help in assigning the character of electronic transitions, such as charge-transfer transitions. psu.edu

The reactivity of this compound can be analyzed through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. nih.gov For similar pyrimidine derivatives, the HOMO-LUMO gap has been calculated to understand their reactive nature. nih.gov

The distribution of electron density, calculated through methods like Mulliken population analysis, reveals the reactive sites within the molecule. For this compound, the nitrogen atoms in the pyrimidine ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, carbon atoms adjacent to the nitrogen and sulfur atoms may be more electrophilic.

Table 1: Calculated Electronic Transition Data for a Related Thienyl-Imino Pyrimidine Derivative

TransitionCalculated Energy (eV)Oscillator Strength (f)Assignment
14.120.822π-π
24.880.003n-π
35.450.331π-π*

This table is illustrative and based on data for a structurally similar compound, 2-(2-thienylideneamino)pyrimidine, as direct data for this compound was not available in the search results. The data highlights the types of electronic transitions and their characteristics that can be elucidated through quantum chemical calculations. psu.edu

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of molecules over time. nih.govchemrxiv.org By simulating the atomic motions, MD can reveal the preferred shapes (conformers) of a molecule and the energy barriers between them. researchgate.net

For a molecule like this compound, the key conformational flexibility lies in the rotation around the single bond connecting the pyrimidine and thiophene rings. This rotation determines the relative orientation of the two aromatic rings, which can significantly impact the molecule's properties and its interactions with other molecules.

A conformational analysis of the related molecule 2-(2'-thienyl)pyridine using both Hartree-Fock (HF) and DFT methods has shown that the anti conformer is the most stable. researchgate.net A similar approach for this compound would likely involve mapping the potential energy surface as a function of the dihedral angle between the two rings. This would identify the global energy minimum, corresponding to the most stable conformer, as well as any local minima and the transition states connecting them.

MD simulations can provide a more dynamic picture of the conformational landscape. By simulating the molecule in a solvent box at a given temperature and pressure, one can observe the transitions between different conformations and their relative populations. researchgate.net This information is crucial for understanding how the molecule behaves in a realistic environment and for predicting its binding affinity to biological targets or its packing in a solid-state material. For instance, MD simulations have been used to study the binding modes of thieno[2,3-d]pyrimidine (B153573) derivatives to VEGFR-2, providing insights into the interactions at the active site. nih.gov

Table 2: Potential Conformational States of this compound

ConformerDihedral Angle (Th-Py)Relative EnergyDescription
Syn~0°HigherThe nitrogen atoms of the pyrimidine and the sulfur atom of the thiophene are on the same side. This conformation is likely sterically hindered.
Anti~180°LowerThe nitrogen atoms of the pyrimidine and the sulfur atom of the thiophene are on opposite sides. This is often the more stable conformation.

This table is a hypothetical representation of the likely major conformers based on studies of similar linked heteroaromatic systems. researchgate.net The exact dihedral angles and relative energies would need to be determined by specific computational studies on this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their macroscopic properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of materials with desired characteristics. core.ac.uk

For this compound and its derivatives, QSPR models could be developed to predict a wide range of properties relevant to material science, such as:

Electronic Properties: Predicting the HOMO-LUMO gap, ionization potential, and electron affinity, which are crucial for designing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Optical Properties: Correlating structural features with absorption and emission wavelengths, which is important for developing dyes and pigments.

Crystal Packing and Morphology: Predicting crystal lattice energies and packing motifs, which influence solid-state properties like charge transport and solubility.

The development of a QSPR model involves several steps:

Data Set Generation: A diverse set of this compound derivatives with known experimental properties is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors for QSPR Studies

Descriptor TypeExample DescriptorProperty Influenced
ConstitutionalMolecular WeightBulk properties
TopologicalWiener IndexShape, branching
GeometricalMolecular Surface AreaIntermolecular interactions
Quantum-ChemicalHOMO EnergyElectron-donating ability
Quantum-ChemicalLUMO EnergyElectron-accepting ability
ElectronicDipole MomentPolarity, solubility

Coordination Chemistry and Metal Complexation

2-(2-Thienyl)pyrimidine as a Ligand

The function of this compound as a ligand is rooted in its molecular architecture, which is conducive to forming strong, chelated structures with metal centers.

Ligands containing pyrimidine (B1678525) are recognized for their ability to form stable complexes with transition metals. researchgate.net The design of this compound incorporates a nitrogen-rich pyrimidine ring and a sulfur-containing thiophene (B33073) ring. This combination of soft (sulfur) and borderline (nitrogen) donor atoms provides multiple potential binding modes. Chelation, the formation of a ring-like structure between a ligand and a central metal ion, is a key principle governing its coordinating behavior. Pyrimidine derivatives are known to act as effective chelating agents, a property that enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. ijcmas.com The chelate effect, driven by a favorable increase in entropy, results in more thermodynamically stable metal complexes. In some contexts, particularly in biological systems, the chelation involves interactions with magnesium ions, highlighting the versatility of pyrimidine-based structures as ligands. acs.orgnih.gov

The this compound molecule offers several potential sites for coordination with metal centers. The primary coordination sites are the two nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring. researchgate.netontosight.ai Depending on the metal ion, its oxidation state, and the reaction conditions, the ligand can coordinate in several ways:

N,N-Bidentate Chelation: The two nitrogen atoms of the pyrimidine ring can coordinate to a single metal center, forming a stable five-membered chelate ring. This is a common coordination mode for ligands containing the 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) framework.

N,S-Bidentate Chelation: Coordination can occur through one of the pyrimidine nitrogen atoms and the thiophene sulfur atom. This mode has been observed in related thienyl-imine complexes. oalib.com

Cyclometalation (C^N Coordination): A particularly important coordination mode, especially with d6 and d8 metals like Ir(III) and Pt(II), is cyclometalation. acs.org In this process, a metal-carbon bond is formed through the activation of a C-H bond on the thiophene ring, while a nitrogen atom from the pyrimidine ring also coordinates to the metal. This results in a highly stable five-membered ring structure, significantly influencing the electronic and photophysical properties of the complex. This C^N coordination is well-documented for the analogous 2-(2'-thienyl)pyridine ligand in platinum and iridium complexes. acs.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal precursor under controlled conditions.

The synthesis strategies for creating metal complexes with this compound and related ligands are well-established.

Palladium(II) Complexes: Pd(II) complexes with pyrimidine-functionalized ligands are often prepared through transmetalation from corresponding silver-carbene complexes or by reacting a Pd(II) precursor like chloro(methyl)(cyclooctadiene)palladium(II) with the ligand. beilstein-journals.org Another route involves the reaction of Pd(II) precursors with Schiff bases derived from pyrimidinedione. oalib.com

Ruthenium(II) Complexes: Ru(II) complexes are typically synthesized by reacting RuCl₃·nH₂O or a precursor like [Ru(tpy)Cl₃] with the thienyl-pyrimidine ligand in a suitable solvent such as ethanol, often at elevated temperatures. nih.govacs.org For carbonyl complexes, a common starting material is [RuCl₂(CO)₃]₂. nih.gov

Iridium(III) Complexes: The synthesis of cyclometalated Ir(III) complexes often begins with IrCl₃·nH₂O. A common intermediate is the chloride-bridged dimer, [Ir(C^N)₂Cl]₂, which is then reacted with other ligands to form the final tris-cyclometalated complex. acs.orgacs.org These syntheses can be controlled to selectively produce facial (fac) or meridional (mer) isomers. acs.org

Platinum(II) Complexes: Cyclometalated Pt(II) complexes are generally prepared by reacting K₂PtCl₄ with the ligand precursor to form a chloride-bridged dimer, [Pt(C^N)(μ-Cl)]₂. acs.org This dimer is subsequently cleaved by an ancillary ligand, such as a β-diketone (e.g., acetylacetone), to yield the final monomeric complex. acs.orgurfu.ru

Copper(II) Complexes: Cu(II) complexes can be synthesized by reacting a copper salt, such as CuCl₂·2H₂O, with the ligand in a solvent like ethanol, often under reflux. unilag.edu.ngajol.info The stoichiometry is typically controlled to achieve the desired metal-to-ligand ratio. unilag.edu.ng

Electronic and Photophysical Properties of Metal Complexes

Metal complexes of this compound and its analogs often exhibit interesting electronic and photophysical properties, making them suitable for applications in fields like organic light-emitting diodes (OLEDs).

The absorption and emission properties of these complexes are highly tunable and are dominated by charge-transfer transitions. In many Ru(II), Ir(III), and Pt(II) complexes, the lowest energy excited states are Metal-to-Ligand Charge Transfer (MLCT) states. researchgate.netnih.gov For cyclometalated Pt(II) and Pd(II) complexes with 2-(2-thienyl)pyridine, the triplet excited states have been studied in detail, showing that properties like emission decay times and zero-field splittings change significantly with the nature of the metal. researchgate.net

The table below summarizes typical photophysical data for related thienyl-pyridine and thienyl-pyrimidine metal complexes found in the literature.

Complex TypeAbsorption λmax (nm)Emission λmax (nm)Luminescence Quantum Yield (Φ)Lifetime (τ)Reference
Pt(II) Cyclometalated~350-450~456-600Up to 0.28~17-21 µs acs.orgurfu.ru
Pd(II) CyclometalatedNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Ru(II) Polypyridyl~450-500 (MLCT)~650-680 (MLCT)Variable~10-160 ns acs.orgnih.gov
Ir(III) Cyclometalated~380-480~500-650 (deep-red)Often high~1-5 µs dntb.gov.ua

Absorption and Emission Characteristics of Coordination Compounds

The unique electronic structure of this compound, arising from the interplay between the electron-deficient pyrimidine ring and the electron-rich thiophene ring, makes it an excellent ligand for creating metal complexes with tailored photophysical properties. These properties, primarily the absorption of light and subsequent emission, are critical for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The coordination of this ligand to metal centers, particularly heavy metals like platinum and iridium, often leads to compounds that exhibit strong phosphorescence at room temperature.

This phosphorescence arises from transitions between electronic states of different spin multiplicity (triplet to singlet), a process that is typically forbidden but becomes more probable in the presence of heavy atoms due to enhanced spin-orbit coupling. The resulting metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) excited states are responsible for the observed luminescence.

A notable example is the dinuclear platinum(II) complex of a substituted 4,6-bis(2-thienyl)pyrimidine (B8441072), which demonstrates intense red phosphorescence. worktribe.com This complex exhibits a strong absorption band in the visible region, a desirable characteristic for efficient light harvesting. worktribe.com The photoluminescence quantum yield (Φ), a measure of the efficiency of the emission process, is remarkably high for this compound. worktribe.com

Similarly, iridium(III) complexes incorporating thienyl-pyrimidine derivatives have been synthesized and studied. These complexes are known for their high phosphorescence quantum efficiencies and tunable emission colors, ranging from yellow to red. rsc.orgresearchgate.net For instance, iridium(III) complexes with 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine as the main ligand have been shown to be efficient emitters. rsc.org The choice of ancillary ligands in these iridium complexes also plays a crucial role in fine-tuning their photophysical properties. rsc.org

The table below summarizes the key absorption and emission data for selected metal complexes featuring thienyl-pyrimidine and related ligands.

Table 1: Photophysical Data for Selected Thienyl-Pyrimidine Metal Complexes

Compound/Ligand Metal Center Absorption Max (λ_abs) [nm] Emission Max (λ_em) [nm] Photoluminescence Quantum Yield (Φ_PL) Solvent
Dinuclear complex of a substituted 4,6-bis(2-thienyl)pyrimidine Platinum(II) 500 610 0.85 CH₂Cl₂
(4tfptp)₂Ir(tpip) Iridium(III) Not specified 589 0.35 CH₂Cl₂
(4tfptp)₂Ir(Stpip) Iridium(III) Not specified 564 0.52 CH₂Cl₂

Data sourced from multiple studies. worktribe.comrsc.org

Electroluminescent Properties for Optoelectronic Applications

The promising photoluminescent properties of this compound-based metal complexes have led to their investigation as emitters in organic light-emitting diodes (OLEDs). In an OLED, the injection of electrons and holes into an organic semiconductor material leads to the formation of excitons (electron-hole pairs), which then radiatively decay to produce light. The efficiency and color of the emitted light are determined by the properties of the emissive material.

Phosphorescent heavy metal complexes are particularly advantageous for OLEDs as they can, in principle, harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. Iridium(III) complexes based on 2-aryl(thienyl) pyrimidine derivatives are considered high-efficiency phosphorescent materials for OLEDs. researchgate.net

A solution-processed OLED was successfully fabricated using a dinuclear platinum(II) complex of a substituted 4,6-bis(2-thienyl)pyrimidine as a red phosphor. worktribe.com This device exhibited impressive performance, demonstrating the practical applicability of these materials. The key performance metrics for an OLED include its maximum brightness (luminance), external quantum efficiency (EQE), and its color coordinates as defined by the Commission Internationale de l'Éclairage (CIE).

Iridium(III) complexes with thieno[2,3-d]pyrimidine (B153573) units have also been used to create highly efficient orange-to-yellow OLEDs. rsc.org One such device, employing (4tfptp)₂Ir(Stpip) as the emitter, showed a very high maximum external quantum efficiency and brightness, along with minimal efficiency roll-off at high luminance, which is a critical factor for practical applications. rsc.org

The table below presents the electroluminescent performance data for OLEDs incorporating thienyl-pyrimidine-based metal complexes.

Table 2: Electroluminescent Performance of OLEDs with Thienyl-Pyrimidine Emitters

Emitter Max. Brightness (cd/m²) Max. External Quantum Efficiency (EQE) (%) CIE Coordinates (x, y)
Dinuclear Pt(II) complex of a substituted 4,6-bis(2-thienyl)pyrimidine 4450 9.9 (0.64, 0.34)
(4tfptp)₂Ir(Stpip) 38560 24.7 Not specified

Data sourced from multiple studies. worktribe.comrsc.org

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in 2-(2-Thienyl)pyrimidine Derivatives

The solid-state architecture of this compound derivatives is significantly influenced by a variety of non-covalent interactions. These forces, though individually weak, collectively dictate the crystal packing and, consequently, the material's properties.

Analysis of Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···π)

Hydrogen bonds are a cornerstone of the supramolecular assembly in many organic compounds, and derivatives of this compound are no exception. The presence of nitrogen atoms in the pyrimidine (B1678525) ring and potential functional groups on the thienyl ring or elsewhere on the molecule provide sites for hydrogen bond donors and acceptors.

In a study of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a combination of N-H···O, C-H···O, and C-H···π hydrogen bonds plays a crucial role in linking the molecules into bilayers. researchgate.netnih.gov The N-H···O interactions are particularly robust, with an average energy of approximately -16.55 kcal mol⁻¹, while C-H···O interactions are weaker, averaging -6.48 kcal mol⁻¹. researchgate.net These interactions are fundamental in forming the primary structural motifs. For instance, N-H···O hydrogen bonds can link molecules into chains, which are then further organized by other interactions. researchgate.net

Interaction Type Description Significance in Crystal Packing
N-H···O A strong hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom.Forms robust primary connections between molecules, often leading to chains or dimers. researchgate.net
C-H···O A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom.Contributes to the overall stability and higher-order organization of the crystal structure. researchgate.net
C-H···π An interaction between a C-H bond and the electron cloud of a π-system (pyrimidine or thienyl ring).Helps in linking molecular layers and building a three-dimensional framework. researchgate.netnih.gov

Investigation of π-π Stacking Interactions

The aromatic nature of both the pyrimidine and thienyl rings in this compound facilitates π-π stacking interactions. These interactions, arising from the attractive, non-covalent forces between aromatic rings, are crucial in the vertical organization of the molecular layers.

In the crystal structure of 3-methyl-7-(2-thienyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, π-π stacking interactions are responsible for linking the hydrogen-bonded bilayers into a continuous three-dimensional structure. researchgate.netnih.gov Similarly, in 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, π-stacking is observed with a distance of 3.45 Å. smolecule.com The thienyl group, in particular, is noted for its contribution to π-π stacking capabilities, which can be critical for interactions with biological targets.

Formation of Co-crystals and Supramolecular Architectures

The principles of crystal engineering can be applied to design and construct co-crystals of pyrimidine derivatives with specific supramolecular architectures. nih.gov By selecting appropriate co-formers, it is possible to introduce new hydrogen bonding patterns and other intermolecular interactions, thereby modifying the crystal structure and properties of the resulting solid.

Research has shown the successful formation of co-crystals involving aminopyrimidines and various carboxylic acids. acs.org These studies demonstrate the potential to create isostructural co-crystals by making subtle changes to the interacting molecules, such as exchanging a chloro group for a methyl group. acs.org This approach allows for a systematic study of how different functional groups influence the resulting supramolecular assembly.

The formation of these complex architectures is a testament to the power of directed intermolecular interactions. The specific geometry and electronic properties of this compound and its derivatives make them excellent candidates for the construction of novel supramolecular systems with potentially tunable properties.

Directed Assembly and Crystal Packing Control

The concept of directed assembly involves using specific molecular features to guide the formation of a desired crystal structure. nih.gov In the context of this compound, this can be achieved by strategically placing functional groups that promote certain intermolecular interactions.

The ultimate goal of crystal packing control is to be able to predict and design the three-dimensional structure of a molecular solid based on the chemical structure of its constituents. While this remains a significant challenge, studies on compounds like this compound and its derivatives provide valuable insights into the fundamental principles that govern molecular self-assembly and crystallization. acs.org

Advanced Applications in Material Science and Optoelectronics

Chemical Sensors and Probes

Polarity Sensing Materials

While direct studies on 2-(2-thienyl)pyrimidine as a polarity sensor are not extensively documented, the photophysical properties of analogous "push-pull" compounds suggest significant potential. For instance, derivatives of 2-(thiophen-2-yl)quinazoline, a structurally similar scaffold, have been shown to exhibit solvatochromism, where the color and fluorescence of the compound change with the polarity of the solvent researchgate.net. This phenomenon is attributed to a change in the dipole moment of the molecule upon excitation to the singlet excited state.

In a non-polar solvent, the molecule typically exhibits blue-shifted absorption and emission spectra. As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a bathochromic or red-shift) due to the stabilization of the more polar excited state by the polar solvent molecules. This sensitivity to the local environment makes such compounds effective probes for determining the polarity of microenvironments in complex systems, such as in polymers or biological cells. The inherent push-pull nature of the thienyl-pyrimidine system is expected to behave similarly, making it a promising candidate for the development of novel polarity-sensing materials.

Proton-Responsive and pH-Sensitive Sensors

The presence of nitrogen atoms in the pyrimidine (B1678525) ring makes this compound and its derivatives inherently sensitive to changes in pH. These nitrogen atoms can be protonated in acidic conditions, leading to significant changes in the electronic and photophysical properties of the molecule. This behavior forms the basis for their application as proton-responsive and pH-sensitive sensors nih.govnih.gov.

A key mechanism that can be exploited is Excited-State Intramolecular Proton Transfer (ESIPT). In related compounds like 2-(2′-hydroxyphenyl)pyrimidines, the presence of a hydroxyl group allows for a rapid proton transfer to a pyrimidine nitrogen in the excited state nih.govnih.gov. This process typically leads to a non-emissive tautomer, effectively quenching the fluorescence. However, upon the addition of a strong acid, the pyrimidine nitrogen is protonated, which inhibits the ESIPT process nih.govnih.gov. This inhibition "switches on" the fluorescence, providing a clear and reversible optical signal in response to pH changes. This acidochromic behavior allows these materials to be used as acid-base vapor sensors and even in anti-counterfeiting applications where they can reveal a fluorescent signal upon exposure to acidic vapors nih.govnih.gov.

Derivatives of this compound can be functionalized to incorporate similar proton-donating groups, enabling the development of highly sensitive fluorescent pH sensors that operate through a "turn-on" or "turn-off" mechanism in response to specific pH ranges.

Colorimetric Sensing Applications

The ability of the this compound scaffold to act as a chelating ligand for metal ions and to interact with anions has led to its use in colorimetric and fluorometric sensors unica.itsemanticscholar.org. These sensors provide a visual and often quantifiable response to the presence of specific analytes.

One notable example is the chemosensor N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), which demonstrates high selectivity for the detection of Iron(III) ions (Fe³⁺) in an aqueous methanolic medium wu.ac.th. Upon complexation with Fe³⁺, the sensor exhibits a distinct color change and a "turn-off" fluorescence response wu.ac.th. The interaction involves a 1:1 binding stoichiometry, and the sensor can detect Fe³⁺ concentrations down to the micromolar level wu.ac.th.

Similarly, multifunctional fluorescent sensors derived from a thienopyrimidine core have been developed for the selective detection of Copper(II) (Cu²⁺) and Fe³⁺ ions in different solvent systems nih.gov. These sensors operate via a fluorescence quenching mechanism upon binding to the metal ion, with detection limits reaching nanomolar concentrations. The sensing process can be reversed by adding a strong chelating agent like EDTA, demonstrating the reusability of the sensor nih.gov. The development of test strips based on these compounds allows for the convenient on-site detection of metal ions in water samples nih.gov.

Performance of Chemosensors Based on Thiophene-Pyrimidine Scaffolds
ChemosensorAnalyteSignaling MechanismLimit of Detection (LOD)Solvent System
N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC)Fe³⁺Colorimetric &amp; Fluorescence Quenching ("Turn-off")1.24 µM (Fluorescence)Aqueous Methanol
Thienopyrimidine-derived Schiff base (R1)Cu²⁺Fluorescence Quenching ("Turn-off")3.11 x 10⁻⁸ MDMSO/H₂O
Thienopyrimidine-derived Schiff base (R1)Fe³⁺Fluorescence Quenching ("Turn-off")1.24 x 10⁻⁷ MDMF/H₂O

Catalytic Applications of this compound-Metal Complexes

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene (B33073) ring in this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. Metal complexes incorporating this ligand are being explored for their catalytic activity in a range of important organic transformations.

Catalysts for C-H Activation Reactions

Transition-metal-catalyzed C-H activation is a powerful tool for the efficient synthesis of complex organic molecules by forming carbon-carbon or carbon-heteroatom bonds directly from simple precursors researchgate.netmdpi.com. Metal complexes containing pyrimidine derivatives have shown promise in this area. For example, rhodium(III) has been used to catalyze the site-selective functionalization of various pyrimidine-containing compounds researchgate.net.

While direct C-H activation catalysis using a this compound complex is an emerging area, the structure is well-suited for this purpose. The ligand can coordinate to a metal center (e.g., Rhodium, Iridium, Palladium) through its nitrogen and sulfur atoms, creating a stable pincer or bidentate complex rsc.orgrsc.org. This coordination can pre-organize a substrate, allowing the metal center to selectively activate a specific C-H bond. Research on thieno[3,2-d]pyrimidines has demonstrated that direct C-H arylation can be achieved at the C2 and C3 positions of the thiophene ring, showcasing the feasibility of activating C-H bonds within this heterocyclic system mdpi.com. Iridium and rhodium complexes with related silyl-bipyridine ligands have also proven effective for the catalytic C-H borylation of arenes rsc.org.

Catalysts for Transfer Hydrogenation and Other Transformations

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols, using a simple hydrogen donor like isopropanol instead of high-pressure hydrogen gas mdpi.comwebofproceedings.org. Ruthenium(II), Iridium(III), and Rhodium(II) complexes are often employed as catalysts for these reactions nih.govnih.govrsc.org. The efficiency of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center.

Complexes of ruthenium and iridium with ligands containing nitrogen heterocycles, such as pyridine and pyrazole derivatives, have been shown to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones nih.govnih.gov. The this compound ligand, with its N,S-donor sites, can form stable complexes with these metals. The hemilabile nature of the sulfur-metal bond could be particularly advantageous, potentially opening a coordination site during the catalytic cycle to allow for substrate binding and facilitating the hydrogen transfer step. Although specific examples using this compound are still under investigation, the principles established with structurally similar ligands suggest its strong potential in this catalytic application.

Role as Synthetic Intermediates for Novel Functional Materials

The this compound unit is a versatile synthetic building block for the creation of a wide array of novel functional materials, ranging from organic electronics to pharmacologically active compounds nih.govmdpi.comnih.gov. Its utility stems from the distinct electronic properties of its constituent rings and the multiple sites available for further functionalization.

In the field of organic electronics, pyrimidine is recognized as an excellent electron-accepting (n-type) component due to its electron-deficient nature researchgate.net. Conversely, thiophene is a well-known electron-donating (p-type) moiety. Combining these two units creates a donor-π-acceptor (D-π-A) system, which is a fundamental design principle for materials used in organic light-emitting diodes (OLEDs) researchgate.netnih.govbeilstein-journals.orgrsc.org. By attaching various functional groups to the pyrimidine or thiophene rings, chemists can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning allows for the creation of materials that emit light across the visible spectrum, from blue to green, and for the development of bipolar host materials that improve charge balance and efficiency in OLED devices nih.govrsc.org.

Furthermore, the this compound scaffold serves as an intermediate for creating larger π-conjugated systems and polymers researchgate.net. These materials are of interest for applications in organic solar cells and field-effect transistors, where efficient charge transport is crucial. The synthetic versatility of this building block ensures its continued importance in the development of next-generation organic electronic and optoelectronic materials.

Applications in Analytical Chemistry as Reagents

Derivatives of the this compound scaffold have been effectively utilized as chemosensors, leveraging their ability to exhibit changes in optical properties, such as color or fluorescence, upon binding with specific analytes. These characteristics make them valuable tools for both qualitative and quantitative analysis.

One area of significant research has been the development of fluorescent sensors for the detection of metal ions. For instance, a Schiff base synthesized from a hydrazine-substituted thienopyrimidine derivative has been demonstrated as a multifunctional fluorescent sensor for copper (Cu²⁺) and iron (Fe³⁺) ions. nih.gov This sensor exhibits fluorescence quenching in the presence of Cu²⁺ in a dimethylsulfoxide (DMSO)/water buffer. The same quenching phenomenon is observed with Fe³⁺ in a dimethylformamide (DMF)/water buffer, which can be reversed by the addition of inorganic pyrophosphate (PPi), allowing for the quantitative recovery of the fluorescence. nih.gov The limits of detection for Cu²⁺ and Fe³⁺ using this thienopyrimidine-derived sensor were found to be 3.11 x 10⁻⁸ M and 1.24 x 10⁻⁷ M, respectively. nih.gov

Similarly, a pyrimidine-based chemosensor, N'-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), has been developed for the selective detection of Fe³⁺ ions in an aqueous methanolic medium. wu.ac.th This sensor operates on both chromogenic and fluorogenic principles. In the presence of Fe³⁺, the sensor displays a new charge transfer band in its UV-Vis spectrum and a quenching of its fluorescence emission. wu.ac.th The limit of detection for Fe³⁺ using this method was determined to be 2.03 µM by UV-Vis spectrophotometry and 1.24 µM by fluorometry. wu.ac.th

Furthermore, pyridine derivatives, which share structural similarities with pyrimidine compounds, have been synthesized and utilized as fluorescent sensors for a range of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction of these sensors with different metal ions produces distinct fluorescent responses, enabling their identification.

A Russian patent describes the application of 4-(5-R-thiophen-2-yl)pyrimidine derivatives as monomolecular optical sensors for the detection of nitroaromatic compounds. google.com These sensors demonstrate a superiority in both the limit of detection and the Stern-Volmer constant when compared to other compounds used for the same purpose. google.com

The versatility of the thienopyrimidine structure is further highlighted by the use of 2-(2-Thienyl)-5-pyrimidinecarbaldehyde as a reagent in various analytical techniques, contributing to improved detection and quantification of other compounds in complex mixtures. chemimpex.com

The research into this compound and its derivatives as analytical reagents is a growing field. The ability to tailor the molecular structure allows for the development of highly selective and sensitive sensors for a wide array of analytes, from metal ions to organic molecules.

Compound/Derivative Analyte(s) Analytical Technique Limit of Detection (LOD)
Hydrazine substituted thienopyrimidine derivativeCu²⁺Fluorescence Quenching3.11 x 10⁻⁸ M nih.gov
Hydrazine substituted thienopyrimidine derivativeFe³⁺Fluorescence Quenching1.24 x 10⁻⁷ M nih.gov
N'-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC)Fe³⁺UV-Vis Spectrophotometry2.03 µM wu.ac.th
N'-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC)Fe³⁺Fluorometry1.24 µM wu.ac.th
4-(5-R-thiophen-2-yl)pyrimidine derivativesNitroaromatic CompoundsFluorescence QuenchingData not specified google.com
Pyridine derivativesCr²⁺, Hg²⁺, Ni²⁺, Co²⁺FluorometryData not specified mdpi.com

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Derivatization

The functionalization of the 2-(2-thienyl)pyrimidine core is crucial for tuning its properties for specific applications. Future synthetic efforts are expected to move beyond traditional methods towards more efficient and selective strategies.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been instrumental in creating derivatives by forming new carbon-carbon bonds. tandfonline.comresearchgate.net For instance, the coupling of organostannanes or boronic acid derivatives with halogenated thienyl-pyrimidines allows for the introduction of a wide array of substituents. tandfonline.com Emerging strategies will likely focus on expanding the scope of these reactions, employing novel catalysts and ligands to improve yields and functional group tolerance, including microwave-assisted synthesis to accelerate reaction times.

Multicomponent reactions (MCRs) are gaining traction as a powerful tool for building molecular complexity in a single step. The development of novel MCRs involving this compound precursors could provide rapid access to diverse libraries of compounds. acs.org Furthermore, cyclization and cyclocondensation reactions remain a cornerstone for constructing fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, from appropriately substituted this compound building blocks. researchgate.netwiley.comsmolecule.comhilarispublisher.comresearchgate.net Research is also directed towards the synthesis of fully substituted pyrimidine (B1678525) analogues through innovative cascade reactions. rsc.org

Future work will also likely explore direct C-H activation as a more atom-economical approach to derivatization, bypassing the need for pre-functionalized starting materials. This would enable the direct introduction of functional groups onto the pyrimidine or thiophene (B33073) rings, offering a more sustainable and efficient synthetic route.

Table 1: Selected Synthetic Methodologies for this compound Derivatization

Methodology Reactants Key Features Reference
Stille Coupling 5-n-alkyl-2-tri-n-butylstannyl thiophenes, 5-bromo-2-iodopyrimidine Palladium-catalyzed, forms C-C bonds, used for liquid crystal synthesis. tandfonline.com
Suzuki-Miyaura Coupling Halogenated pyrimidine, boronic acid derivative Palladium-catalyzed, versatile for C-C bond formation.
Claisen-Schmidt Condensation Substituted ketone, substituted aldehyde Base-catalyzed, forms α,β-unsaturated ketones as intermediates for pyrimidine synthesis. nih.govnih.gov

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new this compound-based molecules. Density Functional Theory (DFT) has been widely used to investigate the structural and electronic properties of these compounds. vulcanchem.comresearchgate.netnih.gov

Advanced computational modeling will play an increasingly important role in:

Property Prediction: DFT and time-dependent DFT (TD-DFT) calculations can accurately predict key parameters such as optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, dipole moments, and electronic absorption spectra. researchgate.netnih.gov This allows for the a priori screening of candidate molecules for desired electronic and optical properties. For example, computational analysis can map electron density distribution to understand how substituents affect the reactivity of the pyrimidine ring.

Rational Design: By simulating the effects of different functional groups on the electronic structure, researchers can rationally design molecules with tailored properties. This is particularly valuable in materials science for designing compounds with specific band gaps for optoelectronic applications. researchgate.net

Understanding Intermolecular Interactions: Computational methods are crucial for studying the non-covalent interactions that govern the formation of supramolecular assemblies. mdpi.com Techniques like Hirshfeld surface analysis can elucidate the nature and strength of interactions like hydrogen bonding in the solid state. mdpi.com

Mechanism Elucidation: Computational modeling can help to understand reaction mechanisms and predict the regioselectivity of synthetic transformations, aiding in the development of new synthetic strategies. nih.gov

Future research will likely involve the use of more sophisticated computational models, including multiscale modeling approaches that combine quantum mechanics with molecular mechanics to study large systems and complex environments. Machine learning algorithms trained on experimental and computational data could further accelerate the discovery of new materials with optimized properties.

Table 2: Computationally Predicted Properties of Thienyl-Pyrimidine Derivatives

Derivative Computational Method Predicted Properties Reference
4-chloro-2-methylsulfanyl-6-(2-thienyl) pyrimidine-5-carbonitrile DFT/6-311G** Optimized geometry, electronic charge distribution, dipole moments. nih.gov
Coumarin-pyrimidine hybrids DFT Electronic properties, electron density distribution. nih.gov

Development of Novel Materials with Tailored Optoelectronic Performance

The unique π-conjugated system of this compound makes it an excellent building block for a variety of optoelectronic materials. ontosight.ai Research in this area is focused on creating materials with precisely controlled optical and electronic properties. researchgate.netrsc.org

Liquid Crystals: Thienyl-pyrimidine derivatives have been shown to exhibit various liquid crystalline phases, including smectic and nematic phases. tandfonline.comresearchgate.net The introduction of different alkyl chains allows for the tuning of transition temperatures and phase behavior. tandfonline.com

Conductive Polymers: Polymers incorporating the this compound unit are being investigated for their potential as conductive materials. chemimpex.comresearchgate.net These materials can be p- and n-type dopable, making them suitable for applications in organic electronics. acs.org

Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of this compound derivatives make them promising candidates for use as emitters or host materials in OLEDs. researchgate.netsmolecule.com Iridium complexes based on 2-thienyl pyrimidine derivatives, for instance, have shown high efficiency as phosphorescent materials. researchgate.net

Nonlinear Optical Materials: The push-pull electronic nature that can be engineered into this compound systems makes them attractive for applications in nonlinear optics. researchgate.net

Future work will focus on the synthesis of more complex architectures, such as donor-acceptor-donor (D-A-D) type π-conjugated systems, to fine-tune the optoelectronic properties. researchgate.net The goal is to achieve materials with high charge carrier mobility, strong light absorption or emission in specific regions of the electromagnetic spectrum, and excellent stability for device applications.

Exploration of New Supramolecular Assemblies for Advanced Functions

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating complex and functional architectures. acs.org The this compound scaffold is well-suited for designing molecules that can self-assemble into ordered structures.

Key research directions include:

Crystal Engineering: This field focuses on the rational design of crystal structures with desired properties. researchgate.net By strategically placing functional groups capable of forming hydrogen bonds, halogen bonds, or π-π stacking interactions on the this compound core, it is possible to control the packing of molecules in the solid state. acs.orgacs.org This can influence the material's bulk properties, such as its optical and electronic characteristics.

Coordination Polymers: The nitrogen atoms in the pyrimidine ring can act as ligands to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting properties such as porosity, catalysis, and luminescence.

Helical Assemblies: The design of chiral this compound derivatives can lead to the formation of helical supramolecular structures. acs.org These chiral assemblies are of interest for applications in chiroptical materials and asymmetric catalysis.

Future research will aim to gain a deeper understanding of the interplay between molecular structure and supramolecular architecture. The goal is to create dynamic and responsive supramolecular systems that can change their structure and function in response to external stimuli such as light, heat, or the presence of specific chemical species.

Integration into Multicomponent Systems for Enhanced Functionality

The integration of this compound units into larger, multicomponent systems is a promising strategy for creating materials with enhanced or entirely new functionalities. This involves combining the properties of the thienyl-pyrimidine core with those of other molecular components.

Copolymers: The synthesis of copolymers containing this compound segments allows for the combination of different electronic and physical properties within a single macromolecule. For example, alternating donor-acceptor copolymers can be designed to have low band gaps, which is desirable for applications in organic photovoltaics and field-effect transistors. researchgate.net

Hybrid Materials: this compound derivatives can be integrated with inorganic materials to create organic-inorganic hybrid systems. For instance, they can be used as sensitizers in dye-sensitized solar cells or as ligands to passivate the surface of quantum dots.

Molecular Dyads and Triads: The covalent linking of this compound to other photo- or electro-active units can lead to systems that exhibit efficient energy or charge transfer. acs.org These multicomponent systems are fundamental to the operation of many optoelectronic devices.

Bioconjugates: The attachment of this compound derivatives to biomolecules such as peptides or proteins can create novel bioconjugates. In one study, the interaction of a 2-thienyl imidazo[1,2-a]pyrimidine (B1208166) with bovine serum albumin (BSA) was investigated, highlighting the potential for these compounds in biological systems. rsc.org

The future of this field lies in the rational design of complex multicomponent systems where the properties of the individual components work synergistically to achieve a desired function. This will require a deep understanding of the electronic and structural interactions between the different parts of the system.

Q & A

Q. What are the common synthetic routes for 2-(2-Thienyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyrimidine halide reacts with a thienyl boronic acid derivative. Key optimization parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 80–100°C under inert atmospheres.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.
    For derivatives like 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, cyclization steps may require elevated temperatures (110–120°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine and thienyl rings) and confirm substitution patterns.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅N₂S: 163.0295).
  • FT-IR : Detect C=N stretches (~1600 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and confirm regiochemistry, especially for isomers .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound and its derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling electronic structures. Steps include:
  • Geometry optimization : Use basis sets like 6-31G(d) to minimize energy.
  • Frontier orbital analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 3 eV suggests semiconductor potential).
  • Charge distribution mapping : Identify electron-rich thienyl groups for electrophilic substitution sites .
    For thermochemical accuracy, incorporate exact-exchange terms as demonstrated in Becke’s 1993 study .

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antitumor efficacy) may arise from assay variability or compound stability. Mitigation strategies:
  • Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Metabolic stability tests : Use liver microsomes to assess degradation rates.
  • Structural analogs : Compare activities of halogenated vs. alkylated derivatives to isolate substituent effects .
    Cross-reference cytotoxicity data with in vivo models (e.g., murine xenografts) to confirm relevance .

Q. How can this compound be functionalized for material science applications?

  • Methodological Answer :
  • Electropolymerization : Incorporate thienyl-pyrimidine monomers into conductive polymers (e.g., PEDOT analogs) for OLEDs.
  • Coordination chemistry : Use pyrimidine N-atoms as ligands for transition metals (e.g., Ru or Ir complexes) in photocatalysis.
  • π-Extension : Fuse with aromatic systems (e.g., thieno[3,2-d]pyrimidine) to enhance charge transport in organic semiconductors .

Q. What in vitro models are suitable for evaluating the pharmacokinetics of this compound-based drug candidates?

  • Methodological Answer :
  • Caco-2 cell monolayers : Assess intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate high absorption).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions.
  • CYP450 inhibition screening : Test against isoforms 3A4 and 2D6 to predict drug-drug interactions.
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) .

Data Analysis and Reporting

Q. How should researchers statistically analyze discrepancies in synthetic yield data for this compound?

  • Methodological Answer :
  • ANOVA : Compare yields across reaction conditions (e.g., catalysts, solvents) to identify significant variables.
  • Error source identification : Quantify batch-to-batch variability via standard deviation (n ≥ 3 replicates).
  • Design of Experiments (DoE) : Apply factorial designs to optimize interdependent parameters (e.g., temperature and catalyst loading) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM).
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
  • Emergency procedures : Follow first-aid measures for inhalation (fresh air) or skin contact (soap/water) as per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.